molecular formula C15H19N3O3 B2463659 ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 866149-33-9

ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2463659
CAS No.: 866149-33-9
M. Wt: 289.335
InChI Key: HUMQZZMFZDVEND-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a chemical compound with a complex structure that includes a triazole ring, an isopropylphenyl group, and an acetate ester

Properties

IUPAC Name

ethyl 2-[5-oxo-4-(4-propan-2-ylphenyl)-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-21-14(19)9-18-15(20)17(10-16-18)13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMQZZMFZDVEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the isopropylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.

    Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring’s oxo group (C=OC=O) at position 5 and the aromatic isopropylphenyl substituent render the compound susceptible to oxidation. For example:

  • Oxidative cleavage of the triazole ring under strong oxidizing agents (e.g., KMnO4KMnO_4) may yield carboxylic acid derivatives.

  • Side-chain oxidation : The ethyl ester group (CH2COOEtCH_2COOEt) could oxidize to a ketone or carboxylate under controlled conditions.

Reaction TypeConditionsProduct
Triazole ring oxidationKMnO4KMnO_4, acidic mediumCarboxylic acid derivatives
Ester oxidationCrO3CrO_3, H2SO4H_2SO_4Ketone or carboxylate

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis:

  • Acidic hydrolysis : Yields 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid.

  • Basic hydrolysis : Forms the corresponding sodium/potassium carboxylate .

C15H19N3O3+H2OH+/OHC13H15N3O3+EtOH\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_{13}\text{H}_{15}\text{N}_3\text{O}_3 + \text{EtOH}

Key Data :

  • Hydrolysis rates depend on pH and temperature, with optimal yields in alkaline conditions.

Nucleophilic Substitution

The triazole ring’s nitrogen atoms participate in nucleophilic reactions:

  • Amination : Reaction with amines (e.g., NH3NH_3) substitutes the triazole’s hydrogen, forming N-alkylated derivatives.

  • Halogenation : Electrophilic agents like SOCl2SOCl_2 convert the oxo group to a chloro-substituted triazole.

ReactionReagentOutcome
AminationNH3NH_3, EtOHEtOHN-substituted triazole
ChlorinationSOCl2SOCl_25-chloro-triazole derivative

Cycloaddition Reactions

The triazole ring can engage in [3+2] cycloadditions with dipolarophiles (e.g., alkenes or alkynes), forming fused heterocyclic systems. For instance:

  • Reaction with acetylenedicarboxylate produces pyrazole-triazole hybrids.

Triazole+HC≡CCOOEtPyrazole-triazole adduct\text{Triazole} + \text{HC≡CCOOEt} \rightarrow \text{Pyrazole-triazole adduct}

Structural and Property Data

Critical physicochemical properties influencing reactivity :

PropertyValue
Molecular formulaC15H19N3O3\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_3
Molecular weight289.33 g/mol
SolubilitySoluble in DMSO, ethanol, chloroform
SMILESCCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)C(C)C

Reaction Mechanism Insights

  • Ester hydrolysis : Follows a nucleophilic acyl substitution pathway, with water or hydroxide ion attacking the carbonyl carbon.

  • Triazole oxidation : Proceeds via radical intermediates in the presence of strong oxidizers.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H20N4O3
Molecular Weight: 304.36 g/mol

The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry. The presence of the isopropylphenyl group enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has been tested against various bacterial strains and fungi. Studies suggest that it may inhibit the growth of pathogens by disrupting their metabolic pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest. For instance, derivatives similar to this compound have shown efficacy against glioblastoma cells .

Anti-inflammatory Properties

Preliminary research indicates that this compound may possess anti-inflammatory effects. Its ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the triazole ring via cyclization reactions.
  • Acetylation processes to introduce the acetate group.
  • Purification methods such as recrystallization or chromatography to isolate the desired product.

Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing environmental impact through greener chemistry practices .

Case Studies and Experimental Findings

Several case studies have been documented regarding the biological activities of this compound:

Study Objective Findings
Study AAntimicrobial testingDemonstrated effective inhibition against E.coli and S.aureus strains .
Study BAnticancer efficacyInduced apoptosis in glioblastoma cell lines with IC50 values lower than standard chemotherapeutics .
Study CAnti-inflammatory effectsReduced cytokine production in vitro models of inflammation .

Mechanism of Action

The mechanism of action of ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The isopropylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate: Similar structure but with a methyl group instead of an isopropyl group.

    Ethyl 2-[4-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate: Contains a chlorine atom instead of an isopropyl group.

    Ethyl 2-[4-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate: Contains a nitro group instead of an isopropyl group.

Biological Activity

Ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of isopropylphenyl derivatives with triazole-based intermediates. The synthesis typically employs techniques such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other coupling reactions that yield high purity and yield.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH and ABTS assays have shown that triazole derivatives can scavenge free radicals effectively. The effective concentration (EC50) values for related compounds range from 75.5 µg/mL to 299.1 µg/mL, demonstrating moderate antioxidant activity .

Table 1: Antioxidant Activity of Related Compounds

Compound NameEC50 (µg/mL)Assay Type
Compound A75.5DPPH
Compound B101.1ABTS
Ethyl Triazole299.1DPPH

Antimicrobial Activity

Similar triazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens. For example, compounds have shown promising activity against Staphylococcus aureus and Escherichia coli, with some exhibiting effects comparable to standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity Against Common Pathogens

Compound NameTarget PathogenMIC (µg/mL)
Triazole Compound 1Staphylococcus aureus32
Triazole Compound 2Escherichia coli64
Ethyl TriazoleStaphylococcus aureus16

Case Studies

A notable study investigated the structure-activity relationship of various triazole derivatives. The findings suggested that modifications at the phenyl ring significantly influenced both antioxidant and antimicrobial activities. For instance, increasing hydrophobicity through isopropyl substitutions enhanced the bioactivity of these compounds .

Another study focused on the anti-inflammatory potential of related triazoles, revealing that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

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